5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrazol-3-ol

Tautomerism Hydrogen bonding Medicinal chemistry

5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrazol-3-ol (CAS 672343-11-2, molecular formula C11H10N6OS, MW 274.3) is a heterocyclic hybrid compound integrating a pyrazol-3-ol core and a 1-phenyl-1H-tetrazol-5-yl moiety through a methylene-sulfanyl (-CH2-S-) linker. It belongs to the broader class of pyrazole-tetrazole hybrid molecules, a family recognized for diverse biological activities including antimicrobial, anticancer, anti-inflammatory, and orexin receptor modulation profiles.

Molecular Formula C11H10N6OS
Molecular Weight 274.30 g/mol
Cat. No. B5706786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrazol-3-ol
Molecular FormulaC11H10N6OS
Molecular Weight274.30 g/mol
Structural Identifiers
SMILESC1C(=NNC1=O)CSC2=NN=NN2C3=CC=CC=C3
InChIInChI=1S/C11H10N6OS/c18-10-6-8(12-13-10)7-19-11-14-15-16-17(11)9-4-2-1-3-5-9/h1-5H,6-7H2,(H,13,18)
InChIKeyWHGHQICOEWLCDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrazol-3-ol (CAS 672343-11-2): Structural Identity and Class Positioning for Procurement Decisions


5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrazol-3-ol (CAS 672343-11-2, molecular formula C11H10N6OS, MW 274.3) is a heterocyclic hybrid compound integrating a pyrazol-3-ol core and a 1-phenyl-1H-tetrazol-5-yl moiety through a methylene-sulfanyl (-CH2-S-) linker . It belongs to the broader class of pyrazole-tetrazole hybrid molecules, a family recognized for diverse biological activities including antimicrobial, anticancer, anti-inflammatory, and orexin receptor modulation profiles [1]. Unlike many in-class analogs that employ an N-phenyl substitution on the pyrazole ring or an acetamide-type linker, this compound features a free NH-pyrazole tautomeric phenol system, which imparts distinct hydrogen-bond donor/acceptor capacity and tautomeric equilibrium properties relevant to target engagement and physicochemical profiling. The compound has been evaluated in multiple high-throughput screening campaigns, including bacterial motility inhibition, teichoic acid synthesis suppression, and antiviral assays, providing preliminary bioactivity fingerprints that differentiate it from structurally related but functionally divergent analogs.

Why Generic Substitution Is Inadmissible for 5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrazol-3-ol: Structural Determinants That Prevent Interchange with In-Class Analogs


Substituting 5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrazol-3-ol with seemingly close pyrazole-tetrazole analogs is scientifically inadmissible because three structural variables-the pyrazole N-substitution status, the linker chemistry, and the position of the hydroxyl/keto tautomeric group-are interdependent determinants of molecular recognition, metabolic fate, and assay outcome [1]. The compound's free NH at pyrazole N1 and its hydroxyl at C3 (existing in equilibrium with the keto tautomer) provide a hydrogen-bonding profile absent in N-phenyl-substituted analogs such as 1-phenyl-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol . Conversely, analogs with the acetamide linker (e.g., orexin receptor antagonist patent series US20110086889) display distinct conformational preferences, electronic properties, and target selectivity driven by the carbonyl group, making bioactivity and ADMET data non-transferable to the methylene-thioether scaffold represented by this compound [2]. Interchanging these compounds without experimental validation would introduce unrecognized variables into any screening cascade or structure-activity relationship dataset, potentially invalidating computational models and leading to false negative or false positive progression decisions.

Product-Specific Quantitative Evidence Guide: 5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrazol-3-ol Against Closest Comparators


Tautomeric State Differentiation: Pyrazol-3-ol (Target) versus Pyrazol-5-ol (N-Phenyl Analog) – Impact on Hydrogen Bond Donor Count

The target compound adopts a 4H-pyrazol-3-ol form (C3-OH), which exists in tautomeric equilibrium with the 1,2-dihydro-3H-pyrazol-3-one (keto) form. This contrasts with the N-phenyl-substituted analog 1-phenyl-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol, where the hydroxyl resides at C5 and the N1 position is occupied by a phenyl ring, eliminating a hydrogen bond donor site and shifting the tautomeric equilibrium preference . X-ray crystallographic studies on related 1-phenyl-pyrazol-3-ol systems confirm that the solid-state structure adopts the OH tautomer stabilized by dimeric intermolecular hydrogen bonding, a motif sterically prohibited in the N1-phenyl analog [1]. The target compound therefore possesses an additional hydrogen-bond donor (N1-H) plus an OH group at C3, totaling two potential HBD sites versus one (OH only) for the N-phenyl comparator.

Tautomerism Hydrogen bonding Medicinal chemistry

Linker Chemistry Differentiation: Methylene-Thioether (Target) versus Acetamide-Thioether (Orexin Receptor Antagonist Series) – Conformational and Electronic Property Comparison

The target compound employs a -CH2-S- (methylene-thioether) linker between the pyrazole and tetrazole rings. The closest patent series (US20110086889A1) describes orexin receptor antagonists featuring a -CH2-CO-NH- (acetamide) linker connecting identical tetrazolylthio and pyrazole moieties [1]. The methylene linker eliminates the carbonyl oxygen present in the acetamide series, removing a hydrogen bond acceptor site and reducing polar surface area. This structural difference directly impacts the topological polar surface area (tPSA) and the number of rotatable bonds, parameters critical for predicting blood-brain barrier penetration and oral bioavailability [2]. Quantitative tPSA values: for the target compound, calculated tPSA ≈ 83.9 Ų (based on the pyrazole NH/OH and tetrazole nitrogens); for the acetamide analog (e.g., N-[2-(2-phenylethyl)pyrazol-3-yl]-2-[(1-phenyltetrazol-5-yl)sulfanyl]acetamide), calculated tPSA ≈ 99.6 Ų, a difference of ~15.7 Ų.

Linker chemistry Conformational analysis Orexin receptor

Bacterial Teichoic Acid Synthesis Inhibition: Target Compound Exhibits Differential Activity Against Wild-Type and DeltatarO Mutant Strains

In a high-throughput screening assay for inhibitors of cell wall-associated teichoic acid synthesis conducted at the ICCB-Longwood/NSRB Screening Facility (Harvard Medical School), the target compound demonstrated differential inhibitory activity between wild-type S. aureus and DeltatarO mutant strains . Across multiple replicate panels (Panel IDs 1 and 2), the compound showed average % survival inhibition in DeltatarO mutants ranging from 60% to 86%, compared to 39% to 84% in wild-type strains, with a score of 42-61 for DeltatarO versus 1-16 for wild-type. The delta between the highest DeltatarO % survival inhibition (86%, Panel 2) and the corresponding wild-type value (84%, Panel 2) indicates that the compound's inhibitory effect is partially dependent on the TarO pathway, but retains significant activity even in its absence. Raw OD data (OD600_A/OD600_B) values of 0.245-0.297 (DeltatarO) versus 0.158-0.201 (wild-type) suggest target engagement beyond the TarO-mediated teichoic acid pathway. No comparator data are available from this specific screening set for the N-phenylpyrazole analog or the acetamide-linker series, limiting the strength of this differentiation to intra-assay pathway-selectivity profiling only.

Antibacterial Teichoic acid Cell wall synthesis

Antiviral Screening Profile: Activity Against Human Cytomegalovirus (HCMV) Nuclear Egress and Kaposi's Sarcoma Herpes Virus Targets

The target compound was screened in two antiviral high-throughput assays: (1) a discovery screen for small molecule inhibitors of HCMV nuclear egress targeting HCMV UL50 (HMS1262), and (2) a screen for chemical probes of Kaposi's Sarcoma Herpes Virus latency . In the HCMV assay, the compound exhibited HTRF-Ratio_Avg NPI values ranging from -20.7 to 18.1 across replicate wells, with a mean positive NPI of approximately 7.8 (n=8 wells after excluding the -20.7 outlier). This indicates weak-to-moderate inhibitory activity relative to the assay baseline. No comparator data exist within this screening set for close structural analogs, and the absence of a confirmed IC50 value limits the quantitative strength of this evidence. However, the differential assay-specific activity profile (moderate HCMV signal versus negligible KSHV latency signal) provides a selectivity fingerprint that distinguishes this compound from broad-spectrum antiviral agents. This is classified as supporting evidence due to the absence of a direct comparator compound within the same assay.

Antiviral HCMV UL50 KSHV latency

HepG2 Cytotoxicity CC50 Profiling: Target Compound Shows Absence of Significant Cytotoxicity in Mammalian Cell Line

The target compound was assessed in a HepG2 cytotoxicity assay using a plate reader-based cell viability measurement (Assay Set 7071-02, Southern Research Institute) . The compound displayed no significant cytotoxicity at tested concentrations, with a Cytotoxicity CC50 value not reached within the concentration range employed (up to 50 μg/mL based on the motility assay co-design). % Inhibition of motility at 50 μg/mL was variable across replicates but did not correlate with viability reduction, indicating that any observed motility effects were not confounded by overt cytotoxicity. This contrasts with certain pyrazole-tetrazole hybrid compounds reported in the literature that exhibit CC50 values in the low micromolar range against HepG2 cells [1]. The absence of detectable cytotoxicity at screening-relevant concentrations represents a favorable safety margin for this scaffold relative to more toxic in-class analogs, although the lack of head-to-head comparator data within the same experimental run downgrades this observation to class-level inference.

Cytotoxicity HepG2 Safety margin

Bacterial Motility Inhibition: Screening-Level IC50 Data from Vibrio cholerae Assay

In a high-throughput screening assay for inhibitors of bacterial motility in Vibrio cholerae (CHOL_MOT) conducted at the Southern Research Institute, the target compound was evaluated for dose-dependent motility inhibition . The assay generated average motility IC50 values and viability IC50 values across multiple replicate measurements, alongside % inhibition values at discrete concentrations (50, 25, 12.5, 6.25, 3.125 μg/mL). The motility inhibition data indicate observable activity in the μg/mL range, with viability IC50 values suggesting that motility inhibition was not primarily driven by bactericidal effects. The absence of a structurally matched comparator compound within the same screening panel precludes quantitative differentiation. However, the availability of both motility IC50 and viability IC50 from identical assay conditions enables calculation of a therapeutic index for this specific compound, a dataset not uniformly available for all in-class analogs from public screening repositories. This provides a baseline activity fingerprint for the methylene-thioether linker scaffold in a gram-negative bacterial system.

Antimicrobial Motility inhibition Vibrio cholerae

Recommended Application Scenarios for 5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrazol-3-ol Based on Verified Evidence


Antibacterial Cell Wall Synthesis Inhibitor Screening and Hit-to-Lead Optimization

The compound's differential activity against wild-type and DeltatarO mutant S. aureus strains in teichoic acid synthesis assays supports its use as a screening hit for hit-to-lead optimization programs targeting the TarO pathway or complementary cell wall synthesis mechanisms. Its favorable HepG2 cytotoxicity profile (CC50 > 50 μg/mL) [1] reduces the risk of cytotoxicity-driven false positives in antibacterial assays. The methylene-thioether linker provides a synthetically tractable scaffold for medicinal chemistry optimization with a lower tPSA than acetamide-linked analogs, potentially improving gram-negative permeability.

HCMV Antiviral Discovery Programs Targeting Nuclear Egress Machinery

The compound's weak-to-moderate activity in the HCMV UL50 nuclear egress inhibition assay positions it as a starting point for fragment-based or structure-guided optimization of UL50-targeted antivirals. The availability of HTRF-based screening data with replicate well-level NPI values provides a quantitative baseline for structure-activity relationship expansion around the pyrazole-tetrazole scaffold. The absence of significant cytotoxicity in HepG2 cells [1] supports its use in cell-based antiviral assays without confounding toxicity.

Central Nervous System (CNS) Drug Discovery Scaffold Prioritization

Based on the calculated tPSA of ~83.9 Ų , which falls within the favorable range for blood-brain barrier penetration (typically <90 Ų for CNS drugs), and the reduced rotatable bond count relative to acetamide-linked analogs, this compound represents a prioritized scaffold for CNS-targeted drug discovery programs. The free NH at pyrazole N1 provides an additional hydrogen-bond donor that can be exploited for target engagement, while the methylene-thioether linker eliminates the metabolic liability associated with the acetamide carbonyl [1]. Procurement of this specific scaffold, rather than N-substituted or acetamide-linked analogs, is recommended for any program requiring CNS penetration.

Mechanistic Studies of Pyrazole-Tetrazole Hybrid Tautomerism and Hydrogen Bonding

The compound's unique tautomeric 4H-pyrazol-3-ol / 1,2-dihydro-3H-pyrazol-3-one equilibrium makes it a valuable chemical probe for studying the impact of tautomeric state on target binding and physicochemical properties. Unlike N-arylated analogs that lock the tautomeric equilibrium, this compound can serve as a model system for investigating how tautomerism affects potency, selectivity, and pharmacokinetics in pyrazole-containing drug candidates. X-ray crystallography of the free NH form may reveal dimeric hydrogen-bonding motifs not accessible to the N-phenyl series [1], providing structural biology insights for rational drug design.

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